molecular formula C7H6ClNO3 B1521853 5-Amino-4-chloro-2-hydroxybenzoic acid CAS No. 55302-98-2

5-Amino-4-chloro-2-hydroxybenzoic acid

Cat. No. B1521853
CAS RN: 55302-98-2
M. Wt: 187.58 g/mol
InChI Key: GBPADCDPMRUAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-chloro-2-hydroxybenzoic acid is a chemical compound with the linear formula C7H6ClNO3 . It is an intermediate in the synthesis of Albaconazole, an antifungal agent . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-chloro-2-hydroxybenzoic acid is represented by the linear formula C7H6ClNO3 . Its molecular weight is 187.584 .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Anderson et al. (2010) explored the transport of 5-Aminolevulinic acid, a compound structurally similar to 5-Amino-4-chloro-2-hydroxybenzoic acid, in the context of photodynamic therapy. This research found that specific H+-coupled nutrient carriers in the small intestine contribute to the uptake of 5-Aminolevulinic acid, highlighting a mechanism that might be relevant for similar compounds in therapeutic applications (Anderson et al., 2010).

Antibiotic Biosynthesis

Ghisalba and Nüesch (1981) identified 3-Amino-5-hydroxybenzoic acid as a direct precursor in the biosynthesis of rifamycin chromophore in Nocardia mediterranei, suggesting the potential of similar compounds in the biosynthesis pathway of other antibiotics (Ghisalba & Nüesch, 1981).

Synthetic Chemistry

Becker (1984) conducted synthesis studies on chlorinated analogues of 3-Amino-5-hydroxybenzoic acid, showcasing its utility in creating derivatives for further research in antibiotic synthesis and other applications (Becker, 1984).

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

5-amino-4-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPADCDPMRUAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657705
Record name 5-Amino-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-chloro-2-hydroxybenzoic acid

CAS RN

55302-98-2
Record name 5-Amino-4-chloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-chloro-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Amino-4-chloro-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-4-chloro-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Amino-4-chloro-2-hydroxybenzoic acid
Reactant of Route 5
5-Amino-4-chloro-2-hydroxybenzoic acid
Reactant of Route 6
5-Amino-4-chloro-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.